3-Bromo-6-chlorobenzo[d]isoxazole

Catalog No.
S13533144
CAS No.
M.F
C7H3BrClNO
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-chlorobenzo[d]isoxazole

Product Name

3-Bromo-6-chlorobenzo[d]isoxazole

IUPAC Name

3-bromo-6-chloro-1,2-benzoxazole

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C7H3BrClNO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H

InChI Key

LPAXAVUEXKLWRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2Br

3-Bromo-6-chlorobenzo[d]isoxazole is a heterocyclic compound characterized by the presence of a bromine atom and a chlorine atom attached to a benzo[d]isoxazole framework. This compound features a five-membered isoxazole ring fused to a benzene ring, which contributes to its unique chemical properties and biological activities. The molecular formula for 3-Bromo-6-chlorobenzo[d]isoxazole is C7H3BrClNC_7H_3BrClN, with a molecular weight of approximately 232.46 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its ability to interact with various biological targets .

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction: The isoxazole ring can undergo oxidation or reduction under specific conditions, leading to different structural forms.
  • Cycloaddition Reactions: This compound can engage in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydride or potassium carbonate are often used as reagents.
  • Oxidation: Potassium permanganate or hydrogen peroxide can facilitate oxidation.
  • Reduction: Catalysts like palladium on carbon are commonly employed for reduction processes.

3-Bromo-6-chlorobenzo[d]isoxazole exhibits significant biological activity, particularly as an inhibitor of the gamma-aminobutyric acid (GABA) receptor. This interaction suggests potential applications in neuropharmacology, especially in developing treatments for disorders related to GABAergic signaling. Additionally, the compound has demonstrated cytotoxic effects on cancer cells, inducing apoptosis through various molecular mechanisms. Its ability to localize within cellular compartments such as the cytoplasm and nucleus enhances its effectiveness against specific cellular targets.

The synthesis of 3-Bromo-6-chlorobenzo[d]isoxazole can be achieved through several methods:

  • Cyclization of Ortho-Bromoaryl Nitrile Oxides with Alkynes: This method typically requires metal catalysts such as copper(I) or ruthenium(II) and proceeds via a (3+2) cycloaddition mechanism.
  • Nucleophilic Substitution Reactions: These can be utilized to introduce different substituents at the bromine or chlorine positions.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield while minimizing environmental impact .

3-Bromo-6-chlorobenzo[d]isoxazole finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential anticancer and antibacterial properties.
  • Organic Synthesis: The compound acts as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Investigations into its properties may lead to new materials with unique functionalities.

Studies have shown that 3-Bromo-6-chlorobenzo[d]isoxazole interacts with multiple biological targets, notably the GABA receptors. These interactions can influence various biochemical pathways, leading to significant cellular effects such as apoptosis in cancer cells. Additionally, its interactions with enzymes and proteins suggest potential roles in modulating metabolic processes within cells.

Several compounds share structural similarities with 3-Bromo-6-chlorobenzo[d]isoxazole:

Compound NameStructural FeaturesUnique Aspects
3-Chlorobenzo[d]isoxazoleChlorine atom instead of bromineDifferent reactivity due to chlorine's properties
3-Fluorobenzo[d]isoxazoleFluorine atom instead of bromineFluorine's electronegativity affects interactions
3-Iodobenzo[d]isoxazoleIodine atom instead of bromineLarger size may influence binding affinities
4-Bromo-6-chlorobenzo[d]isoxazoleDifferent position of bromineAltered electronic properties due to positional changes
5-Bromo-3-chlorobenzo[d]isoxazoleDifferent halogen positionsVariability in biological activity

Uniqueness

The presence of both bromine and chlorine atoms in 3-Bromo-6-chlorobenzo[d]isoxazole contributes to its unique reactivity and biological activity compared to other isoxazole derivatives. The specific electronic effects and steric hindrance introduced by these halogens can significantly alter the compound's interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry .

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

230.90865 g/mol

Monoisotopic Mass

230.90865 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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